2-Quinoxalinol

Description

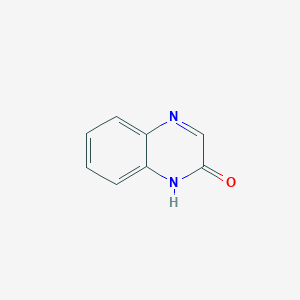

Structure

3D Structure

Properties

IUPAC Name |

1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRYUAVNPBUEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061604 | |

| Record name | 2(1H)-Quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-57-2 | |

| Record name | 2(1H)-Quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinoxalinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxalin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Quinoxalinol: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Quinoxalinol, a heterocyclic aromatic organic compound, stands as a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into its notable biological activities, including its photocatalytic, antimicrobial, and anticancer properties, offering insights into its potential applications in drug development. This document is intended to serve as a detailed resource, complete with tabulated data, experimental protocols, and visual diagrams to facilitate a deeper understanding and further research into this versatile scaffold.

Core Chemical and Physical Properties

This compound, also known as quinoxalin-2(1H)-one, is a white to pale yellow crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference(s) |

| IUPAC Name | 1H-quinoxalin-2-one | [2] |

| Synonyms | 2-Hydroxyquinoxaline, Quinoxalin-2-one | [2][3] |

| CAS Number | 1196-57-2 | [1][2][3] |

| Molecular Formula | C₈H₆N₂O | [1][2] |

| Molecular Weight | 146.15 g/mol | [4][5] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 271-272 °C | [6][7] |

| Boiling Point | 265.75 °C (rough estimate) | [6] |

| Solubility | Soluble in ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and lye; less soluble in water, ethyl acetate, acetonitrile, and acetone. | [1][6] |

| pKa (Predicted) | 9.20 ± 0.50 | [6] |

Tautomerism: The Dual Identity of this compound

A critical chemical feature of this compound is its existence in a tautomeric equilibrium with its keto form, quinoxalin-2(1H)-one. The lactim (enol) form, this compound, and the lactam (keto) form, quinoxalin-2(1H)-one, readily interconvert. The position of this equilibrium is influenced by the solvent environment. While the enol form is slightly more stable in the gas phase, the keto form is generally favored in polar solvents.[8] This tautomerism is a crucial consideration in its reactivity and biological interactions.

Experimental Protocol: Investigation of Tautomerism by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study tautomeric equilibria as the chemical shifts of protons and carbons are highly sensitive to their chemical environment.

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. The presence of distinct sets of signals for the keto and enol forms, or a set of averaged signals, will provide information about the equilibrium. The relative integrals of the distinct signals can be used to determine the ratio of the two tautomers in each solvent.

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra to further confirm the presence of both tautomers. The chemical shift of the carbonyl carbon in the keto form (around 160-170 ppm) and the carbon bearing the hydroxyl group in the enol form (around 150-160 ppm) are characteristic.

-

Variable Temperature NMR: Perform NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium. Changes in the relative populations of the tautomers with temperature can be used to calculate the enthalpy and entropy of the equilibrium.

Synthesis and Reactivity

The quinoxaline (B1680401) scaffold is synthetically accessible through several routes. The most common and direct method for the synthesis of this compound involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of this compound

This protocol details the one-step synthesis of this compound from o-phenylenediamine and glyoxylic acid.

Materials:

-

o-Phenylenediamine

-

Glyoxylic acid monohydrate

-

Methanol

-

Dry ice or an ice-salt bath

Procedure:

-

In a reaction vessel, dissolve o-phenylenediamine in methanol.

-

Cool the solution to between -6 and 0 °C using a dry ice/acetone or ice-salt bath.

-

Slowly add an aqueous solution of glyoxylic acid monohydrate to the cooled o-phenylenediamine solution while maintaining the temperature below 0 °C. The reaction is exothermic.

-

Stir the reaction mixture at this low temperature for a few hours. A precipitate of this compound will form.

-

Collect the crude product by filtration and wash it with cold methanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and methanol, to yield high-purity white to pale yellow crystals of this compound.[2]

Reactivity

The quinoxaline ring is an electron-deficient system, which influences its reactivity. The presence of the hydroxyl/oxo group at the 2-position further modulates the electronic properties of the ring.

-

Electrophilic Substitution: The benzene (B151609) ring of the quinoxaline system can undergo electrophilic aromatic substitution, although the pyrazine (B50134) ring is deactivating. The position of substitution is directed by the existing substituents.

-

Nucleophilic Substitution: The pyrazine ring is susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. The reactivity can be enhanced by the presence of electron-withdrawing groups or by N-oxidation of the quinoxaline ring.

-

Reactions at the N-H and O-H groups: The keto-enol tautomerism allows for reactions at both the nitrogen and oxygen atoms. The nitrogen atom can be alkylated or acylated, while the hydroxyl group in the enol form can undergo reactions typical of phenols.

Biological Activities and Applications

This compound and its derivatives have garnered significant attention for their diverse biological activities, making them promising candidates for drug development.

Photocatalytic Activity

2-Hydroxyquinoxaline (HQO) has been shown to possess photocatalytic activity, capable of degrading various biomolecules upon exposure to light. This activity is proposed to occur through a process of organic redox cycling.

This protocol provides a general method to assess the photocatalytic degradation of a model compound by this compound.

Materials:

-

This compound

-

Model compound for degradation (e.g., a dye like methylene (B1212753) blue or a biomolecule like ascorbic acid)

-

Suitable solvent (e.g., ethanol or a buffer solution)

-

Light source (e.g., a visible light lamp or a UV lamp)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a solution of the model compound at a known concentration in the chosen solvent.

-

Prepare a solution of this compound in the same solvent.

-

In a quartz cuvette, mix the model compound solution with the this compound solution. Prepare a control sample with only the model compound.

-

Measure the initial absorbance of the model compound at its maximum absorption wavelength (λmax) using the UV-Vis spectrophotometer.

-

Expose the cuvette containing the mixture to the light source.

-

At regular time intervals, remove the cuvette and measure the absorbance of the model compound at its λmax.

-

Plot the absorbance (or concentration) of the model compound as a function of time to determine the rate of degradation.

-

Compare the degradation rate in the presence and absence of this compound to confirm its photocatalytic effect.

Antimicrobial Activity

Quinoxaline derivatives are known to exhibit a broad spectrum of antimicrobial activities against various bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential cellular processes.

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Incubator

Procedure:

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to obtain a range of concentrations.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Anticancer Activity

Numerous quinoxaline derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and targeting of specific enzymes. While the direct effect of this compound on specific cancer signaling pathways is an area of ongoing research, derivatives of the quinoxaline scaffold have been shown to modulate pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are often dysregulated in cancer.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control cells.

-

After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of around 570 nm.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control to determine the cytotoxic effect of this compound. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile and a broad spectrum of biological activities. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive scaffold for the development of new therapeutic agents and functional materials. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists to explore the full potential of this intriguing molecule. Further investigations into its specific molecular targets and mechanisms of action will undoubtedly pave the way for novel applications in medicine and beyond.

References

- 1. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3,6-Trisubstituted quinoxaline derivative, a small molecule inhibitor of the Wnt/beta-catenin signaling pathway, suppresses cell proliferation and enhances radiosensitivity in A549/Wnt2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics [mdpi.com]

The Tautomeric Landscape of 2-Hydroxyquinoxaline: A Technical Guide for Researchers

An in-depth exploration of the structural, spectroscopic, and computational facets of 2-hydroxyquinoxaline tautomerism, providing critical insights for professionals in chemical research and drug development.

Executive Summary

2-Hydroxyquinoxaline, a cornerstone heterocyclic scaffold in medicinal chemistry and materials science, exhibits a fascinating and crucial tautomeric equilibrium between its enol (2-hydroxyquinoxaline) and keto (2-quinoxalinone) forms. This guide delves into the fundamental principles governing this tautomerism, presenting a comprehensive analysis supported by quantitative data, detailed experimental protocols, and illustrative diagrams. Understanding the predominance of the keto tautomer and the factors influencing the equilibrium is paramount for predicting molecular interactions, designing novel therapeutics, and developing robust synthetic strategies. This document serves as a technical resource for researchers, providing the necessary data and methodologies to harness the chemistry of 2-hydroxyquinoxaline.

The Tautomeric Equilibrium: Keto Predominance

2-Hydroxyquinoxaline exists in a dynamic equilibrium between the aromatic enol form and the amide-containing keto form. Extensive computational and experimental evidence overwhelmingly indicates that the equilibrium lies significantly toward the keto tautomer, 2-quinoxalinone, in both the solid state and in solution.[1]

The preference for the keto form is a result of the greater thermodynamic stability of the amide group compared to the iminol group in the enol form. In the solid state, X-ray diffraction studies have confirmed the structure as 2-quinoxalinone, which is stabilized by intermolecular N-H---O hydrogen bonds forming dimeric networks.[1]

Caption: Tautomeric equilibrium of 2-hydroxyquinoxaline, favoring the keto form.

Quantitative Analysis of Tautomer Stability

Computational studies, particularly using Density Functional Theory (DFT), have provided quantitative insights into the relative stabilities of the tautomers. The keto form (QX2) is consistently shown to be more stable than the enol form (QX1).

Theoretical Energy Data

The following table summarizes the calculated energy differences between the enol (QX1) and keto (QX2) tautomers in the gas phase and various solvents, demonstrating the consistent stability of the keto form.

| Tautomer | Phase/Solvent | Calculation Method | Relative Energy (kcal/mol) | Reference |

| Enol (QX1) | Gas Phase | B3LYP/6-311G(d) | 10.81 | [1] |

| Keto (QX2) | Gas Phase | B3LYP/6-311G(d) | 0.00 | [1] |

| Enol (QX1) | Water | B3LYP/6-311G(d) | 11.63 | [1] |

| Keto (QX2) | Water | B3LYP/6-311G(d) | 0.00 | [1] |

| Enol (QX1) | Methanol (B129727) | B3LYP/6-311G(d) | 11.43 | [1] |

| Keto (QX2) | Methanol | B3LYP/6-311G(d) | 0.00 | [1] |

| Enol (QX1) | DMSO | B3LYP/6-311G(d) | 9.94 | [1] |

| Keto (QX2) | DMSO | B3LYP/6-311G(d) | 0.00 | [1] |

| Enol (QX1) | Acetone | B3LYP/6-311G(d) | 10.04 | [1] |

| Keto (QX2) | Acetone | B3LYP/6-311G(d) | 0.00 | [1] |

| Enol (QX1) | Toluene | B3LYP/6-311G(d) | 11.91 | [1] |

| Keto (QX2) | Toluene | B3LYP/6-311G(d) | 0.00 | [1] |

| Enol (QX1) | CCl4 | B3LYP/6-311G(d) | 11.96 | [1] |

| Keto (QX2) | CCl4 | B3LYP/6-311G(d) | 0.00 | [1] |

Table 1: Calculated relative energies of 2-hydroxyquinoxaline tautomers.

Spectroscopic Data

Spectroscopic techniques are indispensable for characterizing the tautomeric forms. The data below, a combination of experimental and calculated values, highlights the key differences.

| Technique | Parameter | Keto Form (2-Quinoxalinone) | Enol Form (2-Hydroxyquinoxaline) | Reference |

| FTIR (cm⁻¹) | ν(N-H) | ~3391 (exp. DMSO) | - | [1] |

| ν(C=O) | ~1674 (exp. DMSO) | - | [1] | |

| ν(O-H) | - | ~3600 (calc.) | [1] | |

| ¹H NMR (ppm) | N1-H | Present | Absent | [1] |

| O-H | Absent | Present | [1] | |

| UV-Vis (nm) | λmax (Methanol) | 280, 335 | Not typically observed | [1] |

Table 2: Key spectroscopic data for the identification of 2-hydroxyquinoxaline tautomers.

Experimental Protocols

The characterization of the tautomeric equilibrium of 2-hydroxyquinoxaline relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of 2-Hydroxyquinoxaline

A common and efficient method for the synthesis of 2-hydroxyquinoxaline involves the condensation of 1,2-phenylenediamine with glyoxylic acid.[2][3]

Protocol:

-

Reaction Setup: To a stirred solution of glyoxylic acid monohydrate (2.0 eq) in methanol at 0°C, add a solution of 1,2-phenylenediamine (1.0 eq) in methanol dropwise.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the 2-hydroxyquinoxaline product, which precipitates out of the solution, is isolated by filtration.

-

Purification: The crude product can be purified by washing with cold methanol and then drying under vacuum. For higher purity, recrystallization from a suitable solvent like ethanol (B145695) may be performed.

Spectroscopic Analysis

Caption: Experimental workflow for the synthesis and analysis of 2-hydroxyquinoxaline tautomers.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the predominant tautomer in solution.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample of 2-hydroxyquinoxaline in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analysis: In the ¹H NMR spectrum, the presence of a signal for the N-H proton and the absence of an O-H proton signal confirms the keto structure. In the ¹³C NMR spectrum, the chemical shift of the C2 carbon will be indicative of a carbonyl group.

3.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions and the effect of solvent on the tautomeric equilibrium.

Protocol:

-

Sample Preparation: Prepare a stock solution of 2-hydroxyquinoxaline in a UV-grade solvent (e.g., ethanol, water, cyclohexane). Prepare a series of dilutions to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.

-

Data Acquisition: Record the UV-Vis absorption spectrum from 200 to 400 nm using a quartz cuvette with a 1 cm path length.

-

Analysis: Identify the absorption maxima (λmax). The spectrum will be dominated by the transitions of the more stable keto tautomer.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups characteristic of each tautomer.

Protocol:

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solution-phase analysis, use a suitable IR-transparent solvent and cell.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: The presence of a strong absorption band around 1670 cm⁻¹ (C=O stretch) and a band around 3400 cm⁻¹ (N-H stretch) is characteristic of the keto form. The absence of a broad O-H stretching band confirms the predominance of the keto tautomer.

3.2.4. X-ray Crystallography

Objective: To definitively determine the solid-state structure.

Protocol:

-

Crystal Growth: Grow single crystals of 2-hydroxyquinoxaline suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using monochromatic X-rays.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

-

Analysis: The refined structure will provide precise bond lengths, bond angles, and information on intermolecular interactions, confirming the keto tautomeric form in the solid state.[1]

Implications for Drug Development

The pronounced stability of the 2-quinoxalinone form has significant implications for drug design and development. The hydrogen bonding capabilities (N-H donor and C=O acceptor), planarity, and electronic distribution of the keto tautomer are the key determinants of its interaction with biological targets. When designing molecules based on the 2-hydroxyquinoxaline scaffold, it is crucial to consider the properties of the keto form to accurately model receptor binding and predict pharmacokinetic properties.

Conclusion

The tautomerism of 2-hydroxyquinoxaline is heavily skewed towards the keto form, 2-quinoxalinone, a fact substantiated by a confluence of spectroscopic and computational evidence. This inherent preference is a critical piece of chemical information for researchers in organic synthesis, medicinal chemistry, and materials science. The experimental and computational methodologies outlined in this guide provide a robust framework for the continued investigation and utilization of this important heterocyclic system. A thorough understanding of its tautomeric behavior is essential for the rational design of new molecules with desired biological activities and material properties.

References

An In-depth Technical Guide to the Solubility of 2-Quinoxalinol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Quinoxalinol (also known as 2-hydroxyquinoxaline) in organic solvents. A thorough understanding of its solubility is critical for a range of applications, including pharmaceutical formulation, chemical synthesis, and material science. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on providing detailed qualitative information and a robust experimental protocol for the quantitative determination of this compound's solubility.

Core Concepts: Understanding Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. For a compound like this compound, its solubility is influenced by several factors, including the physicochemical properties of both the solute and the solvent (e.g., polarity, hydrogen bonding capabilities), temperature, and the crystalline form of the solid.

Qualitative Solubility Data

Qualitative assessments indicate that this compound, a white to pale yellow crystalline solid, exhibits preferential solubility in polar organic solvents. This is attributed to the presence of the hydroxyl group and the nitrogen atoms in its heterocyclic structure, which can participate in hydrogen bonding.

| Solvent Classification | Solvent Name | Qualitative Solubility |

| Polar Protic Solvents | Ethanol | Soluble |

| Methanol | Soluble in hot methanol | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetonitrile | Soluble | |

| Acetone | Soluble | |

| Ethyl Acetate | Soluble | |

| Nonpolar Solvents | Water | Less soluble / Insoluble |

Note: This table is based on available qualitative descriptions. Quantitative determination is recommended for specific applications.

Factors Influencing Solubility

The solubility of an organic compound such as this compound is a multifactorial property. The interplay of these factors determines the extent to which it will dissolve in a given solvent.

Key factors influencing the solubility of organic compounds.

Experimental Protocol: Determination of Solubility via Isothermal Saturation Method

The isothermal saturation method is a reliable and widely used technique to determine the equilibrium solubility of a solid compound in a liquid solvent.

1. Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time for the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a known volume of a suitable solvent in which this compound is highly soluble.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

Workflow for the isothermal saturation method.

Conclusion

Crystal Structure Analysis of 2-Quinoxalinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-Quinoxalinol (also known as 2-hydroxyquinoxaline), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction.

Data Presentation: Crystallographic Data of 2(1H)-Quinoxalinone

The crystal structure of the tautomeric form, 2(1H)-Quinoxalinone, has been deposited in the Crystallography Open Database (COD) under the identification code 7105587 .[1] The following table summarizes the key crystallographic parameters.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₈H₆N₂O |

| Formula Weight | 146.15 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | Value from COD entry 7105587 |

| b | Value from COD entry 7105587 |

| c | Value from COD entry 7105587 |

| α, β, γ | 90°, 90°, 90° |

| Volume | Value from COD entry 7105587 |

| Z | Value from COD entry 7105587 |

| Data Collection | |

| Radiation | e.g., MoKα (λ = 0.71073 Å) |

| Temperature | e.g., 293(2) K |

| Refinement | |

| R-factor | Value from COD entry 7105587 |

| wR-factor | Value from COD entry 7105587 |

| Goodness-of-fit (GOF) | Value from COD entry 7105587 |

Note: Specific unit cell dimensions, Z value, and refinement statistics are pending direct access to the Crystallographic Information File (CIF) from the Crystallography Open Database (COD entry 7105587).

Experimental Protocols

Synthesis and Crystallization of this compound

A common and efficient method for the synthesis of this compound is the condensation reaction between o-phenylenediamine (B120857) and glyoxylic acid.[2][3] High-purity single crystals suitable for X-ray diffraction can be obtained through recrystallization.

Materials:

-

o-phenylenediamine

-

Glyoxylic acid (40% or 50% aqueous solution)

-

Activated carbon (for decolorizing, optional)

-

Petroleum ether (for washing)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and cooling bath, charge the glyoxylic acid solution and methanol. Cool the mixture to a temperature between -6°C and 0°C with constant stirring.[2][3]

-

Addition of o-phenylenediamine: Gradually add pre-cooled o-phenylenediamine crystals to the reaction mixture over a period of approximately 2 hours, ensuring the temperature is maintained between -6°C and 0°C.[3]

-

Reaction and Precipitation: Continue stirring the reaction mixture at the same temperature for an additional 2 hours to complete the reaction. A precipitate of crude 2-hydroxyquinoxaline will form.[3]

-

Isolation of Crude Product: Filter the precipitate at low temperature and wash it with a cold 50% methanol solution. Subsequently, dry the collected solid to obtain the crude this compound.[3]

-

Recrystallization for Single Crystals:

-

Select a suitable solvent for recrystallization. This compound is soluble in N,N-dimethylformamide, diethylene glycol, and N-methylpyrrolidone, and sparingly soluble in water, alcohols, and benzene.[2] A common method involves treating the crude product with decolorizing carbon in boiling water.[4]

-

Dissolve the crude product in a minimum amount of the chosen hot solvent.

-

If the solution is colored, add a small amount of activated carbon and heat for a short period.

-

Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.

-

Allow the clear filtrate to cool slowly and undisturbed to room temperature. The slow cooling promotes the growth of larger, well-defined crystals.

-

For maximum yield, the flask can be placed in an ice bath once crystals have started to form.[4]

-

-

Crystal Harvesting: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold petroleum ether to remove any residual soluble impurities, and dry them thoroughly.[4]

Caption: Synthesis and Crystallization Workflow for this compound.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of the molecules in the crystal lattice.[5]

Methodology:

-

Crystal Mounting: A suitable single crystal of this compound is carefully selected and mounted on a goniometer head, typically using a cryoloop or a glass fiber.

-

Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[6]

-

For enhanced data quality and to minimize thermal vibrations, data is often collected at a low temperature (e.g., 100-150 K) using a cryo-system.[7]

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

-

Data Processing:

-

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

-

Corrections are applied for factors such as Lorentz and polarization effects, and absorption.[6]

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[6]

-

The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data to optimize the atomic coordinates and displacement parameters.[6]

-

-

Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Caption: Experimental Workflow for Single-Crystal X-ray Diffraction.

References

- 1. TWI716060B - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Google Patents [patents.google.com]

- 2. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]

- 3. US5169955A - Process for producing 2-hydroxyquinoxaline derivatives - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Benzyl 2,4-dichlorophenyl sulfoxide [mdpi.com]

- 7. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Quinoxalinol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline (B1680401) scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile synthetic accessibility and diverse pharmacological profile have made it a focal point in the quest for novel therapeutic agents. 2-Quinoxalinol, which exists in tautomeric equilibrium with quinoxalin-2(1H)-one, is a core component of numerous derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways and workflows.

Synthesis of this compound Derivatives

The primary and most established method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[1] Specifically, this compound (quinoxalin-2(1H)-one) derivatives are commonly prepared by the cyclocondensation reaction between o-phenylenediamines and α-ketoesters or α-ketocarboxylic acids.[2] This robust method allows for the introduction of a wide variety of substituents, enabling the generation of diverse chemical libraries for biological screening.[1][2]

Anticancer Activity

Quinoxaline derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth, survival, and proliferation.

A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[4][5][6] Small molecule inhibitors, like certain quinoxaline derivatives, compete with ATP for binding to the intracellular catalytic domain of the kinase, thereby blocking its autophosphorylation and subsequent downstream signaling.[4][5]

The cytotoxic effects of various this compound derivatives have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound Class/Number | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoxaline Derivatives (e.g., 11 , 13 ) | MCF-7, HepG2, HCT-116 | 0.81 - 2.91 | [3] |

| Quinoxaline Derivative (IV ) | PC-3 (Prostate) | 2.11 | [7] |

| Quinoxaline Derivative (14 ) | MCF-7 (Breast) | 2.61 | [8] |

| Benzo[g]quinoxaline (3 ) | MCF-7 (Breast) | 2.89 | [9] |

| Quinoxaline Derivative (III ) | PC-3 (Prostate) | 4.11 | [7] |

| Quinoxaline-coumarin hybrid (4e ) | MCF-7 (Breast) | 11.03 | [10] |

| Sulfono-hydrazide Derivative (18 ) | MCF-7 (Breast) | 22.11 | [8] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12]

-

Cell Plating: Seed cells (e.g., 1,000 to 100,000 cells/well) in a 96-well flat-bottomed microtiter plate and incubate under appropriate conditions for 12-24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[13]

-

MTT Addition: After incubation, add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals. The plate may be left overnight or shaken for a shorter period to ensure complete dissolution.[12]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[12] A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class/Number | Microorganism | MIC (µg/mL) | Reference |

| Quinoxaline Derivative (5p ) | S. aureus | 4 | [14] |

| Quinoxaline Derivative (2d, 3c ) | E. coli | 8 | [15] |

| Quinoxaline Derivative (5p ) | B. subtilis | 8 | [14] |

| Quinoxaline Derivative (10 ) | C. albicans, A. flavus | 16 | [15] |

| Quinoxaline Derivative vs. MRSA | MRSA | 1 - 8 | [16] |

| Quinoxalin-2(1H)-one Derivatives | S. aureus, E. coli, P. aeruginosa | 0.97 - 62.5 | [17][18] |

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[18]

-

Preparation of Test Solutions: Prepare two-fold serial dilutions of the synthesized quinoxaline derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in 96-well microtiter plates.[18]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Controls: Include a positive control (microorganism in broth without any compound) to confirm growth and a negative control (broth only) to check for sterility. A standard antibiotic is also typically tested as a reference.[18]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[15]

-

MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]

Enzyme Inhibition

Beyond broad cytotoxicity, many this compound derivatives show selective inhibitory activity against specific enzymes implicated in various diseases. This targeted approach is central to modern drug development.

| Target Enzyme | Compound Class/Number | IC₅₀ | Reference |

| EGFR | Quinoxaline Derivative (4a ) | 0.3 µM | [3] |

| COX-2 | Quinoxaline Derivative (13 ) | 0.46 µM | [3] |

| Topoisomerase II | Quinoxaline Derivative (IV ) | 7.529 µM | [7] |

| S. aureus DNA Gyrase | Quinoxalin-2(1H)-one Derivative | 10.93 µM | [17] |

| ASK1 | Dibromo-substituted Quinoxaline (26e ) | 30.17 nM | [19] |

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific protein kinase.[20]

-

Reagent Preparation: Prepare solutions of the purified kinase enzyme, a specific substrate (peptide or protein), and ATP in a suitable kinase assay buffer.

-

Inhibitor Addition: In a 96- or 384-well plate, add serial dilutions of the test quinoxaline compounds to the appropriate wells. Include "Positive Control" wells (enzyme, substrate, ATP, no inhibitor) and "Blank" wells (substrate, ATP, no enzyme).[21]

-

Reaction Initiation: Add the kinase enzyme to the "Test Inhibitor" and "Positive Control" wells. To initiate the kinase reaction, add ATP to all wells.[21][22]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes).[21]

-

Signal Detection: Stop the reaction and measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ADP produced. Several detection methods are available:

-

Radiometric: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate (B84403) into the substrate.

-

Luminescence-based (e.g., ADP-Glo™): A reagent is added to deplete remaining ATP, followed by a second reagent that converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction to produce light.[21][23]

-

Fluorescence/TR-FRET: Using antibodies that specifically detect the phosphorylated substrate.[22]

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value from the resulting dose-response curve.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro kinase assay [protocols.io]

- 21. benchchem.com [benchchem.com]

- 22. caymanchem.com [caymanchem.com]

- 23. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]

photochemical properties of 2-hydroxyquinoxaline

An In-depth Technical Guide on the Photochemical Properties of 2-Hydroxyquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoxaline, a pivotal heterocyclic compound, exists in a tautomeric equilibrium with its more stable keto form, 2(1H)-quinoxalinone. This dynamic equilibrium is central to its rich and complex photochemical behavior. This technical guide provides a comprehensive exploration of the synthesis, spectroscopic characteristics, and photochemical reactivity of 2-hydroxyquinoxaline. It details its role as a potent photocatalyst capable of inducing the degradation of various biomolecules through a proposed organic redox cycling mechanism. This document summarizes key quantitative data for 2-hydroxyquinoxaline derivatives, outlines detailed experimental protocols for its characterization, and employs visualizations to illustrate fundamental concepts and workflows, offering valuable insights for its application in diverse research and development endeavors.

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are integral to numerous applications in medicinal chemistry, materials science, and as chemical intermediates.[1] 2-Hydroxyquinoxaline (HQO), also known by its tautomeric name 2(1H)-quinoxalinone, is a significant metabolite of the pesticide quinalphos (B1678678) and has garnered attention for its unique photochemical properties.[2][3] A critical aspect of its chemistry is the lactim-lactam tautomerism, which dictates its stability and reactivity, with the keto form being the predominant species in most environments.[4] This guide delves into the core , providing a technical resource for researchers and professionals.

Tautomerism: The Keto-Enol Equilibrium

The photochemical behavior of 2-hydroxyquinoxaline is intrinsically linked to the equilibrium between its enol (lactim) and keto (lactam) forms. The keto form, 2(1H)-quinoxalinone, is generally the more stable tautomer.[4] This equilibrium is influenced by factors such as solvent polarity.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Photocatalytic actions of the pesticide metabolite 2-hydroxyquinoxaline: destruction of antioxidant vitamins and biogenic amines - implications of organic redox cycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

2-Quinoxalinol as a Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinoxalinol, also known as quinoxalin-2-one or 2-hydroxyquinoxaline, is a heterocyclic organic compound that emerges as a significant metabolite of various quinoxaline-containing parent molecules.[1] Quinoxaline (B1680401) scaffolds are prevalent in numerous biologically active compounds, including pharmaceuticals, agricultural chemicals, and dyes. Consequently, understanding the formation, biological activity, and detection of metabolites like this compound is critical in toxicology, pharmacology, and the drug development lifecycle. This compound is notably recognized as the primary metabolite of the pesticide quinalphos, and its presence can lead to secondary, delayed toxic effects.[2][3] The study of this compound provides crucial insights into the metabolic fate and potential downstream effects of a wide array of chemical entities.

Metabolic Formation of this compound

The biotransformation of quinoxaline and its derivatives into this compound is primarily an oxidative process mediated by the Cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. While direct studies specifying the exact CYP isozymes for this particular conversion are not extensively detailed in the available literature, the metabolism of analogous nitrogen-containing heterocyclic compounds, such as quinoline (B57606), provides a strong model. In quinoline metabolism, enzymes like CYP2E1 and CYP2A6 are responsible for hydroxylation and oxidation reactions.[4][5] This suggests that a similar enzymatic hydroxylation is the principal route for the formation of this compound from a parent quinoxaline structure. The reaction involves the insertion of an oxygen atom, leading to the formation of the more polar, readily excretable hydroxylated metabolite.

Caption: Metabolic pathway showing the oxidation of a quinoxaline compound to this compound via Cytochrome P450 enzymes.

Biological Significance and Activity

The metabolic conversion to this compound is not merely a detoxification step; the metabolite itself exhibits distinct biological activities that can have significant physiological and toxicological implications.

-

Photocatalytic Activity : this compound is known to possess photocatalytic properties. It can induce the destruction of essential antioxidant vitamins, such as Vitamin C and E, as well as biogenic amines like catecholamines and melatonin, through photocatalytic action.[1][2][3] This activity suggests that under certain conditions (e.g., exposure to light), the metabolite could contribute to oxidative stress.

-

Toxicity Profile : As a metabolite of pesticides, this compound is associated with secondary toxicity.[2][3] General safety data classifies this compound as a substance that causes skin, eye, and respiratory irritation.[2] Studies on related quinoxaline 1,4-di-N-oxides have estimated an LD50 range between 30 and 120 mg/kg in rats via intraperitoneal injection, indicating moderate acute toxicity for the broader class of compounds.[6]

-

Antimicrobial and Anticancer Potential : The quinoxaline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent antimicrobial and anticancer activities.[7][8][9][10] Quinoxaline-based compounds have been shown to exert antiproliferative effects by targeting various molecular pathways, including the inhibition of VEGFR-2, protein kinases, and topoisomerase II.[11][12][13][14] While specific anticancer data for this compound is limited, the inherent activity of its core structure makes it and its derivatives subjects of interest in drug discovery.

Analytical Methodologies for Detection and Quantification

Accurate and sensitive detection of this compound in biological and environmental matrices is paramount for pharmacokinetic studies, residue analysis, and toxicological assessment. A variety of analytical techniques are employed, each with specific protocols and performance characteristics.

Caption: A generalized workflow for the analysis of this compound from biological samples.

Experimental Protocols

Protocol 1: UHPLC-MS/MS Analysis of Quinoxaline Metabolites in Swine Liver This method is adapted from a validated protocol for detecting quinoxaline 1,4-dioxides and their metabolites.[15]

-

Sample Preparation :

-

Weigh 2.0 g of homogenized swine liver tissue into a 50 mL centrifuge tube.

-

Add 10 mL of 0.1 M hydrochloric acid, vortex for 2 minutes, and centrifuge at 8000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction on the residue with another 10 mL of 0.1 M HCl and combine the supernatants.

-

Activate an HLB solid-phase extraction (SPE) cartridge (60 mg, 3 mL) by passing 3 mL of methanol (B129727) followed by 3 mL of water.

-

Load the combined supernatant onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water, then 3 mL of 5% methanol-water solution.

-

Elute the target analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1.0 mL of the initial mobile phase for analysis.

-

-

Chromatographic Conditions :

-

System : Ultra-High-Pressure Liquid Chromatography (UHPLC) system.

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in methanol.

-

Gradient Elution : 88% A (0-1 min), linear gradient to 50% A (at 2 min), linear gradient to 12% A (at 3.5 min), hold until 4.5 min, return to 88% A (at 5 min), and re-equilibrate for 1 min.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 10 µL.

-

-

Mass Spectrometry Conditions :

-

System : Triple quadrupole mass spectrometer.

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Monitoring Mode : Multiple Reaction Monitoring (MRM).

-

Capillary Voltage : 2.8 kV.

-

Ion Source Temperature : 80°C.

-

Desolvation Temperature : 350°C.

-

Desolvation Gas Flow : 597 L/hr.

-

Note: Specific MRM transitions for this compound must be optimized.

-

Protocol 2: Indirect Competitive ELISA (ic-ELISA) for Quinoxaline Analogs This protocol is based on the methodology developed for quinoxaline-2-carboxylic acid (QCA), a related metabolite.[16]

-

Coating : Coat a 96-well microplate with a QCA-protein conjugate (e.g., QCA-OVA) diluted in coating buffer (0.05 M carbonate buffer, pH 9.6). Incubate overnight at 4°C.

-

Washing : Wash the plate three times with a washing buffer (e.g., PBS containing 0.05% Tween 20).

-

Blocking : Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 2 hours at 37°C to prevent non-specific binding.

-

Washing : Repeat the washing step.

-

Competitive Reaction : Add 50 µL of standard solution or sample extract and 50 µL of diluted anti-QCA monoclonal antibody to each well. Incubate for 1 hour at 37°C. During this step, free QCA in the sample competes with the coated QCA for antibody binding sites.

-

Washing : Repeat the washing step.

-

Detection : Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP). Incubate for 1 hour at 37°C.

-

Washing : Repeat the washing step.

-

Substrate Reaction : Add 100 µL of TMB substrate solution. Incubate in the dark for 15 minutes at room temperature.

-

Stopping Reaction : Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

-

Measurement : Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Caption: Diagram illustrating the competitive binding principle of an indirect competitive ELISA (ic-ELISA).

Quantitative Data Summary

The following tables summarize key quantitative data from studies on quinoxaline metabolites, providing a reference for analytical performance and metabolic activity.

Table 1: Performance of Analytical Methods for Quinoxaline Metabolites

| Method | Analyte | Matrix | LOD | LOQ | Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| UHPLC-MS/MS | Quinoxaline 1,4-dioxides & Metabolites | Swine Liver | 0.30–2.51 µg/kg | 1.10–8.37 µg/kg | 79.8–96.5 | [15] |

| ic-ELISA | Quinoxaline-2-carboxylic acid (QCA) | Swine Tissue | 1.62 ng/mL | - | 92.6–112.2 | [16] |

| TR-FIA | Quinoxaline-2-carboxylic acid (QCA) | Swine Tissue | 1.12 ng/mL | - | 92.6–112.2 |[16] |

Table 2: Comparative In Vitro N-Oxidation Rates of Related Heterocyclic Amines Data provides context for the rates at which CYP enzymes can metabolize similar structures.

| Compound | Enzyme Source | Metabolic Rate | Reference |

|---|---|---|---|

| MeIQx | Human Liver Microsomes | 1.7 nmol/min/mg protein | [17] |

| MeIgQx | Human Liver Microsomes | 0.4 nmol/min/mg protein | [17] |

| MeIQx | Mouse Liver Microsomes | 0.2 - 0.3 nmol/min/mg protein | [17] |

| MeIgQx | Mouse Liver Microsomes | 0.2 - 0.3 nmol/min/mg protein | [17] |

| MeIQx | Recombinant Human P450 1A2 | ~6 pmol/min/pmol P450 | [17] |

| MeIgQx | Recombinant Human P450 1A2 | ~6 pmol/min/pmol P450 |[17] |

Conclusion

This compound is a metabolically and biologically significant molecule whose formation from parent quinoxaline compounds is a key step in their biotransformation. Its study is essential for a complete understanding of the pharmacology and toxicology of any drug or chemical containing the quinoxaline moiety. The likely involvement of Cytochrome P450 enzymes in its formation underscores the importance of considering metabolic pathways in drug design and safety assessment. Furthermore, the inherent biological activities of this compound, from photocatalytic effects to potential toxicity, highlight that metabolites cannot be assumed to be inert. The availability of highly sensitive analytical methods, such as UHPLC-MS/MS, enables researchers to accurately quantify this compound in complex matrices, facilitating crucial pharmacokinetic, toxicokinetic, and residue monitoring studies that are vital for both regulatory approval and fundamental scientific research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-羟基喹喔啉 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-羟基喹喔啉 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. [PDF] Cytochrome P450 species involved in the metabolism of quinoline. | Semantic Scholar [semanticscholar.org]

- 5. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 9. blogs.rsc.org [blogs.rsc.org]

- 10. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 13. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of variously substituted 3-phenoxymethyl quinoxalin-2-ones and quinoxalines capable to potentiate in vitro the antiproliferative activity of anticancer drugs in multi-drug resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-linked immunosorbent assay and time-resolved fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its Carcinogenic Isomer 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Quinoxalinol: A Technical Guide

Introduction

2-Quinoxalinol, also known by its tautomeric name 2(1H)-quinoxalinone, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives have shown a wide range of pharmacological activities.[3] A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the methodologies and expected data from key analytical techniques.

A critical aspect of this compound's chemistry is its existence as a mixture of two tautomeric forms: the enol-imino (2-hydroxyquinoxaline) and the keto-amino (2(1H)-quinoxalinone) forms.[4][5] The equilibrium between these tautomers is influenced by factors such as the solvent and the physical state of the sample, which is reflected in the spectroscopic data.[6][7]

Molecular Structure and Tautomerism

The chemical structure and tautomeric equilibrium of this compound are fundamental to interpreting its spectroscopic data.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound 99 HPLC 1196-57-2 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Quinoxalinone Scaffolds: A Comprehensive Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxalinone core, a heterocyclic scaffold composed of a fused benzene (B151609) and pyrazinone ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile chemical nature allows for extensive functionalization, leading to a diverse library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of quinoxalinones, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We present collated quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying mechanisms of action to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Applications of Quinoxalinones

Quinoxalinone derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival. The primary mechanisms of action include kinase inhibition, topoisomerase II inhibition, and the induction of apoptosis and cell cycle arrest.

Mechanisms of Action

Kinase Inhibition: A significant number of quinoxalinone compounds function as inhibitors of various protein kinases crucial for cancer cell signaling.[1] Prominent targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both of which are pivotal in tumor angiogenesis and cell growth.[1] By competitively binding to the ATP-binding sites of these kinases, quinoxalinone derivatives can effectively block downstream signaling pathways.[1]

Topoisomerase II Inhibition: Certain quinoxalinone derivatives act as topoisomerase II inhibitors. These agents stabilize the covalent complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death.[2]

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with quinoxalinone anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints, often at the G2/M phase.[3] These effects are frequently downstream consequences of the primary mechanisms of action, such as kinase or topoisomerase inhibition.[3]

Quantitative Anticancer Activity

The in vitro anticancer activity of various quinoxalinone derivatives against different human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.[4]

| Compound/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Compound IV | PC-3 (Prostate) | 2.11 | [2] |

| Compound III | PC-3 (Prostate) | 4.11 | [2] |

| Compound VIIIc | HCT116 (Colon) | 2.5 | [3] |

| Compound VIIIc | MCF-7 (Breast) | 9.0 | [3] |

| Compound XVa | HCT116 (Colon) | 4.4 | [3] |

| Compound XVa | MCF-7 (Breast) | 5.3 | [3] |

| Compound VIIIa | HepG2 (Liver) | 9.8 | [3] |

| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | [5] |

| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | [5] |

| 5-Fluorouracil | A549 (Lung) | 4.89 ± 0.20 | [5] |

Signaling Pathway Diagrams

Antimicrobial Applications of Quinoxalinones

Quinoxalinone derivatives have been extensively investigated for their antimicrobial properties, demonstrating activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoxalinone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Series | Microorganism | MIC (µg/mL) | Reference |

| Quinoxaline Derivative | MRSA | 1-4 | [6] |

| Vancomycin (Reference) | MRSA | ≤2 - 8 | [6] |

| Various Derivatives | S. aureus | >125 | [7] |

| Various Derivatives | E. coli | >125 | [7] |

| Various Derivatives | M. smegmatis | >125 | [7] |

Anti-inflammatory Applications of Quinoxalinones

Several quinoxalinone derivatives have exhibited potent anti-inflammatory effects in various preclinical models. A common assay to evaluate this activity is the carrageenan-induced paw edema model in rodents.

Quantitative Anti-inflammatory Activity

| Compound | Animal Model | Dose | % Inhibition of Edema | Reference |

| Compound 7b | Rat | Not Specified | 41 | |

| Indomethacin (Reference) | Rat | Not Specified | 47 | |

| Compound 1 | Rat | 200 mg/kg | 96.31 | [8] |

| Compound 3 | Rat | 200 mg/kg | 99.69 | [8] |

| Indomethacin (Reference) | Rat | 10 mg/kg | 57.66 | [8] |

Neuroprotective Applications of Quinoxalinones

Emerging research indicates that certain quinoxalinone derivatives may offer neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases. The SH-SY5Y human neuroblastoma cell line is a commonly used in vitro model for these studies.[9]

Quantitative Neuroprotective Activity

| Compound | Cell Line | Neurotoxin | Concentration (µM) | % Cell Viability | Reference |

| Qianhucoumarin C | SH-SY5Y | H₂O₂ | 10 | 75 ± 6.1 | [9] |

| MPAQ | Dopaminergic Neurons | Spontaneous Degeneration | Not Specified | Substantial Protection | [10] |

Experimental Protocols

General Synthesis of Quinoxalinone Derivatives

A common and classic method for the synthesis of quinoxalinones involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound.[11]

Procedure:

-

To a mixture of an o-phenylenediamine (B120857) (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., toluene, 8 mL), a catalyst (if required) is added.[11]

-

The mixture is stirred at room temperature or heated under reflux, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).[11]

-

Upon completion, the reaction mixture is worked up, which may involve filtration to remove the catalyst, drying of the filtrate, and evaporation of the solvent.[11]

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.[11]

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Quinoxalinone derivatives

-

Cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[4]

In Vitro VEGFR Kinase Assay

This assay determines the direct inhibitory activity of a compound against the VEGFR kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer

-

ATP

-

VEGFR-2 substrate (e.g., synthetic peptide)

-

Quinoxalinone derivative (test compound)

-

96-well plates

-

Detection reagent (e.g., Kinase-Glo®)

-

Luminometer

Procedure:

-

Prepare a master mix containing kinase buffer, ATP, and the VEGFR-2 substrate.

-

Add the master mix to the wells of a 96-well plate.

-

Add the quinoxalinone derivative at various concentrations to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to the wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).[12]

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method. For a luminescence-based assay, add the detection reagent (e.g., Kinase-Glo®), incubate, and measure the luminescence.[1]

-

Calculate the percentage of kinase activity inhibition and determine the IC50 value.[13]

Carrageenan-Induced Paw Edema Assay